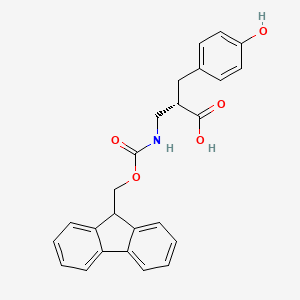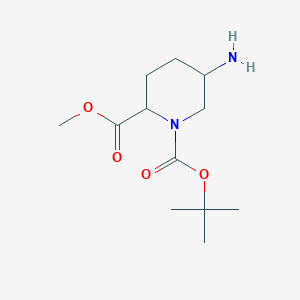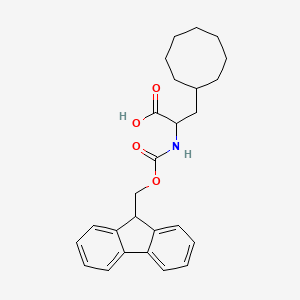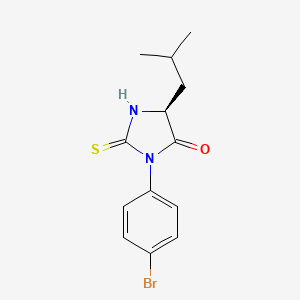![molecular formula C15H20BN3O2 B12948895 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole CAS No. 2099017-85-1](/img/structure/B12948895.png)
1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole is an organic compound that features a triazole ring and a boronate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole typically involves the following steps:
Formation of the Boronate Ester: The starting material, 4-bromomethylphenylboronic acid, is reacted with pinacol in the presence of a base such as potassium carbonate to form the boronate ester.
Triazole Formation: The boronate ester is then subjected to a cyclization reaction with hydrazine and an appropriate aldehyde or ketone to form the 1,2,4-triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective labeling of biomolecules in living systems.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole exerts its effects depends on its application:
In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, forming stable carbon-carbon bonds.
In Biological Systems: Functions as a bioorthogonal reagent, reacting selectively with specific biomolecules without interfering with native biological processes.
In Medicinal Chemistry: Binds to specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but different functional groups attached to the phenyl ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a pyrazole ring instead of a triazole ring.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Contains an indazole ring and a carboxylate group.
Uniqueness: 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole is unique due to the combination of its boronate ester group and triazole ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring selective and stable chemical transformations.
Propiedades
Número CAS |
2099017-85-1 |
|---|---|
Fórmula molecular |
C15H20BN3O2 |
Peso molecular |
285.15 g/mol |
Nombre IUPAC |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-7-5-12(6-8-13)9-19-11-17-10-18-19/h5-8,10-11H,9H2,1-4H3 |
Clave InChI |
IHYYCZWBMQJBNP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)
![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)



![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)

![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)


![1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12948887.png)

